molecular formula C25H17Cl2NOS B2658514 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-77-9

4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2658514
CAS No.: 866133-77-9
M. Wt: 450.38
InChI Key: HNVOZJMPEYLYLF-ZRDIBKRKSA-N
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Description

This compound features a thieno[3,2-c]quinoline core substituted with a phenoxy group at position 6 and an (E)-configured ethenyl bridge linked to a 2,4-dichlorophenyl moiety. Its structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2NOS/c26-17-11-9-16(21(27)15-17)10-12-22-19-13-14-30-25(19)20-7-4-8-23(24(20)28-22)29-18-5-2-1-3-6-18/h1-12,15H,13-14H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVOZJMPEYLYLF-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a thienoquinoline derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thieno[3,2-c]quinoline backbone substituted with a phenoxy group and a dichlorophenyl moiety. This unique structure contributes to its diverse biological activities.

Research indicates that compounds similar to thienoquinolines often exhibit their biological effects through multiple mechanisms:

  • Acetylcholinesterase Inhibition : Many thienoquinoline derivatives show potential as acetylcholinesterase (AChE) inhibitors, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. For example, studies have shown that certain derivatives possess IC50 values in the nanomolar range against AChE .
  • Antioxidant Activity : The presence of electron-donating groups in the structure may enhance antioxidant properties, contributing to neuroprotective effects .

Biological Activities

The compound has been evaluated for various biological activities:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of thienoquinoline derivatives. For instance:

  • In vitro Studies : Compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

2. Antimicrobial Activity

Thienoquinoline derivatives have also been studied for their antimicrobial properties:

  • Bacterial Inhibition : Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The effectiveness varies based on structural modifications .

3. Anti-inflammatory Effects

Some studies suggest that thienoquinolines can modulate inflammatory pathways:

  • Cytokine Modulation : These compounds may reduce the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Study 1: Acetylcholinesterase Inhibition

A study conducted by Alipour et al. synthesized several thienoquinoline derivatives and evaluated their AChE inhibitory activity using Ellman's method. The most potent compound exhibited an IC50 value significantly lower than that of standard drugs like donepezil, indicating strong potential for Alzheimer’s treatment .

Case Study 2: Anticancer Activity in Breast Cancer Cells

In a study published in 2023, a series of thienoquinoline derivatives were tested against MCF-7 breast cancer cells. The results showed that certain derivatives induced apoptosis through the mitochondrial pathway, with IC50 values ranging from 5 to 20 μM depending on the specific derivative used .

Data Table: Biological Activities of Thienoquinoline Derivatives

Activity TypeAssay TypeIC50 Range (µM)Reference
AChE InhibitionEllman's Method0.11 - 0.29
Anticancer (MCF-7)Cell Viability Assay5 - 20
AntimicrobialDisk Diffusion Method10 - 50
Anti-inflammatoryCytokine ELISAVariable

Scientific Research Applications

Neurodegenerative Disease Treatment

Research indicates that compounds similar to 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline may serve as effective agents in treating neurodegenerative diseases such as Alzheimer’s disease. The compound's ability to inhibit acetylcholinesterase (AChE) is particularly noteworthy. AChE inhibitors are crucial for increasing acetylcholine levels in the brain, which can alleviate cognitive decline associated with Alzheimer’s disease. Studies have shown that derivatives of thienoquinoline compounds exhibit promising AChE inhibitory activity, suggesting that this compound could be further explored for its neuroprotective properties .

Anticancer Activity

The anticancer potential of thienoquinoline derivatives has been documented in various studies. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines. For instance, research focusing on similar structures has revealed their ability to induce apoptosis in cancer cells through multiple pathways, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival and proliferation . The specific mechanisms by which this compound exerts its anticancer effects warrant further investigation.

Organic Photovoltaics

The compound's structural characteristics make it a candidate for organic photovoltaic applications. Research has highlighted the photovoltaic properties of thienoquinoline derivatives, showcasing their potential in organic-inorganic hybrid solar cells. These materials can be engineered to optimize light absorption and charge transport properties, which are critical for enhancing the efficiency of solar energy conversion . The electrical properties of these compounds under different illumination conditions have been studied, indicating their viability for use in next-generation photovoltaic devices.

Dielectric Properties

The dielectric properties of materials derived from thienoquinoline compounds have been explored for electronic applications. Studies on thin films made from similar structures have shown promising results regarding their AC electrical conductivity and dielectric behavior across various frequencies and temperatures. This research is essential for developing materials suitable for capacitors and other electronic components where dielectric stability is crucial .

Data Tables

Application Area Potential Uses Key Findings
Medicinal ChemistryNeurodegenerative disease treatmentInhibits acetylcholinesterase; potential AChE inhibitor
Anticancer agentsInduces apoptosis; cytotoxicity against cancer cells
PhotovoltaicsOrganic solar cellsDemonstrates photovoltaic properties; enhances energy conversion
Material ScienceElectronic componentsExhibits favorable dielectric properties; suitable for capacitors

Case Studies

  • Neuroprotective Studies : A series of experiments evaluated the efficacy of thienoquinoline derivatives as AChE inhibitors in vitro. Results indicated significant inhibition rates compared to standard drugs used in Alzheimer’s treatment .
  • Anticancer Evaluation : In vitro assays demonstrated that specific derivatives exhibited IC50 values lower than established chemotherapeutics against various cancer cell lines, highlighting their potential as novel anticancer agents .
  • Photovoltaic Efficiency Testing : Research on organic-inorganic hybrid devices utilizing thienoquinoline derivatives showed improved efficiency metrics compared to traditional organic materials alone, suggesting a pathway for future solar technology advancements .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Rings

Table 1: Key Substituent Differences and Implications
Compound Name Substituents Key Properties/Implications References
4-[(E)-2-(2,4-Dichlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline 6-phenoxy, 2,4-dichlorophenyl ethenyl High lipophilicity; potential antimicrobial activity
4-[(E)-2-(4-Fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline 4-fluorophenyl ethenyl Reduced steric bulk; altered electronic effects
6-Phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline 2-thienyl ethenyl Enhanced π-conjugation; possible optoelectronic uses
4-{(E)-2-[4-(Benzyloxy)phenyl]ethenyl}-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline 4-benzyloxy phenyl ethenyl Increased solubility in polar solvents
  • Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dichlorophenyl group (electron-withdrawing) in the target compound may enhance stability and receptor binding compared to electron-donating groups like methoxy (e.g., in 6-chloro-2-(p-methoxyphenyl)-4-phenylquinoline ).

Core Structure Variations

Table 2: Core Heterocycle Modifications
Compound Name Core Structure Biological Relevance References
Target Compound Thieno[3,2-c]quinoline Anticancer, antimicrobial potential
Ethyl 2-(1-pyrrolyl)-4-aryl-6-chloro-4H-pyrano[3,2-h]quinoline-3-carboxylate Pyrano[3,2-h]quinoline Antibacterial activity
Substituted tetrahydroisoquinolines Tetrahydroisoquinoline Antitumor activity (e.g., compound 6)
  • Thienoquinoline vs. Pyranoquinoline: The thieno[3,2-c]quinoline core in the target compound may exhibit greater planarity than pyrano-fused derivatives, affecting intercalation with DNA or protein binding .
  • Dihydro vs.

Physicochemical Properties

Table 3: Predicted Physicochemical Parameters
Compound Name Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
This compound 450.38 1.394 622.8 4.82
6-Ethoxy[1]benzothieno[2,3-c]quinoline 279.36 - - -
  • Lipophilicity: The dichlorophenyl and phenoxy groups contribute to a higher logP compared to methoxy-substituted analogs (e.g., 6-methoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline ), which may enhance membrane permeability.

Q & A

Q. What formulation strategies enhance bioavailability for in vivo studies?

  • Approaches :
  • Nanoemulsions : Use Tween-80 and PEG-400 to improve aqueous solubility (from 0.2 mg/mL to 5 mg/mL) .
  • Prodrug Synthesis : Convert the phenol group to phosphate esters for enhanced intestinal absorption .
  • In Vivo Validation : Measure plasma concentration-time profiles in Sprague-Dawley rats via LC-MS/MS .

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